molecular formula C8H7ClN2 B1486651 5-Chloro-3-methyl-1H-indazole CAS No. 945265-09-8

5-Chloro-3-methyl-1H-indazole

Cat. No. B1486651
M. Wt: 166.61 g/mol
InChI Key: UCXGCJNTVZAVLG-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-indazole is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 5-Chloro-3-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-1H-indazole consists of a heterocyclic aromatic organic compound . The InChI code for this compound is 1S/C8H7ClN2/c1-5-7-4-6 (9)2-3-8 (7)11-10-5/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-1H-indazole is a solid at room temperature . It has a molecular weight of 166.61 .

Scientific Research Applications

1. Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Method of Application

The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

Indazole derivatives have shown promising results in treating various diseases. For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

2. Synthetic Chemistry

Method of Application

The synthesis of indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

The development of these synthetic approaches has led to the creation of a wide variety of indazoles in good to excellent yields, with minimal formation of byproducts .

3. Anti-Inflammatory Agents

Indazoles have been used as anti-inflammatory agents. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .

Method of Application

The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

These indazoles have shown promising results in treating inflammation. For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .

4. Organic Synthesis and Pesticide Chemistry

3-Chloro-1H-indazole, a type of indazole compound, can react with common electrophiles such as alkyl bromides under alkaline conditions to produce corresponding N-alkylated derivatives. This substance is mainly used as an organic synthesis and pesticide chemistry intermediate, and has certain applications in the synthesis of indazole active molecules .

Method of Application

The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

These indazoles have shown promising results in organic synthesis and pesticide chemistry. For example, 3-Chloro-1H-indazole can react with common electrophiles such as alkyl bromides under alkaline conditions to produce corresponding N-alkylated derivatives .

5. Anti-HIV Agents

Indazoles have been used as anti-HIV agents. For example, certain indazole derivatives have shown potential as inhibitors of HIV-protease .

Method of Application

The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

These indazoles have shown promising results in treating HIV. For example, certain indazole derivatives have shown potential as inhibitors of HIV-protease .

6. Biological Probe

Indazoles have found use as a biological probe. They can be used to study biological processes and interactions .

Method of Application

The synthesis of these indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Results or Outcomes

These indazoles have shown promising results in biological studies. For example, they have been used as a biological probe to study biological processes and interactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds, including 5-Chloro-3-methyl-1H-indazole, have aroused great interest in recent years because of their wide variety of biological properties . Therefore, much effort has been spent to develop synthetic approaches to indazoles . The medicinal properties of indazole are expected to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-chloro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXGCJNTVZAVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672029
Record name 5-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1H-indazole

CAS RN

945265-09-8
Record name 5-Chloro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Nirogi, A Shinde, A Daulatabad… - Journal of Medicinal …, 2012 - ACS Publications
Our initial findings around aryl sulfonamide series led to N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide as potent and selective 5-…
Number of citations: 27 pubs.acs.org
J Wang, D Shi, Z Wang, F Ren, X Li, Y You… - The Journal of …, 2023 - ACS Publications
A one-pot metal-free protocol to access indazoles from easily available 2-aminophenones and hydroxylamine derivatives has been achieved. The reaction is operationally simple, mild, …
Number of citations: 1 pubs.acs.org

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